![molecular formula C8H14ClP B13448337 9-Chloro-9-phosphabicyclo[4.2.1]nonane CAS No. 106308-31-0](/img/structure/B13448337.png)
9-Chloro-9-phosphabicyclo[4.2.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-9-phosphabicyclo[421]nonane is a chemical compound that belongs to the class of phosphabicyclo compounds It is characterized by a bicyclic structure containing a phosphorus atom and a chlorine substituent
Preparation Methods
The synthesis of 9-Chloro-9-phosphabicyclo[4.2.1]nonane involves several steps. One common method includes the reaction of 1,5-cyclooctadiene with phosphine, followed by chlorination. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
9-Chloro-9-phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents to form phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form phosphonic acids.
Scientific Research Applications
9-Chloro-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 9-Chloro-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine substituent can also participate in interactions with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
9-Chloro-9-phosphabicyclo[4.2.1]nonane can be compared with other similar compounds such as:
9-Phosphabicyclo[3.3.1]nonane: This compound has a different bicyclic structure but shares similar reactivity and applications.
9-Icosyl-9-phosphabicyclo[4.2.1]nonane: This compound has a longer alkyl chain, which can affect its physical properties and reactivity.
9-Borabicyclo[3.3.1]nonane: Although it contains boron instead of phosphorus, it exhibits similar chemical behavior and is used in hydroboration reactions
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
CAS No. |
106308-31-0 |
|---|---|
Molecular Formula |
C8H14ClP |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
9-chloro-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C8H14ClP/c9-10-7-3-1-2-4-8(10)6-5-7/h7-8H,1-6H2 |
InChI Key |
UMFHTEXKXUQKBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)P2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
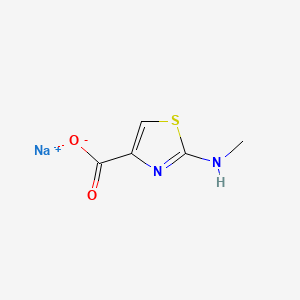
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
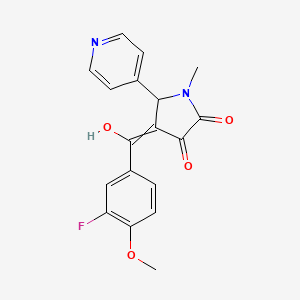

![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
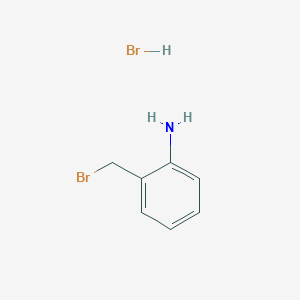
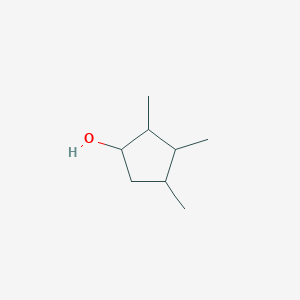

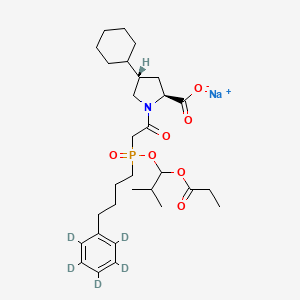
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)


